molecular formula C21H15N3O2 B4192729 12-phenyl-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione

12-phenyl-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione

Cat. No. B4192729
M. Wt: 341.4 g/mol
InChI Key: DOVFXZWYXSKZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “12-phenyl-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione” belongs to the class of pyrimido[4,5-b]quinolines . Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to their biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . This reaction is catalyzed by trityl chloride (TrCl) and takes place in chloroform under reflux conditions . The one-pot multicomponent synthesis of pyrimido[4,5-b]quinolones is an important method for the preparation of these compounds .


Molecular Structure Analysis

The molecular structure of the compound has been fully optimized using Density Functional Theory (DFT) with the B3LYP functional and 6-31G (d,p) basis set . The ground state energy and thermodynamic features for the compound are in accordance with the experimental data and the crystal structure .


Chemical Reactions Analysis

The pyrimidine ring in the compound is formed in a one-pot [4 + 2] annulation reaction . Four C–N bonds are formed in one pot promoted by iodine and iodide additives .

Future Directions

The compound and its class (pyrimido[4,5-b]quinolines) have shown promising biological properties, suggesting their potential for further exploration in medicinal chemistry . Future research could focus on optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting in-depth safety and hazard assessments.

properties

IUPAC Name

18-phenyl-11,13,15-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17)-hexaene-14,16-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20-18-16(13-7-2-1-3-8-13)17-14-9-5-4-6-12(14)10-11-15(17)22-19(18)23-21(26)24-20/h1-11,16H,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVFXZWYXSKZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)NC(=O)N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-phenyl-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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